![molecular formula C20H18N4 B12830115 2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)
2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole is a complex organic compound featuring an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 2-methylimidazole with a biphenyl derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The final product is usually purified through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
作用机制
The mechanism of action of 2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 1-(1-methyl-1H-imidazol-2-yl)pentan-2-one
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl Benzoate
- 4-(5-Imidazol-1-ylmethyl-2H-[1,2,4]triazol-3-yl)-phenylamine
Uniqueness
2-Methyl-5-(4’-(5-methyl-1H-imidazol-2-yl)-[1,1’-biphenyl]-4-yl)-1H-imidazole stands out due to its unique biphenyl-imidazole structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C20H18N4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-methyl-5-[4-[4-(5-methyl-1H-imidazol-2-yl)phenyl]phenyl]-1H-imidazole |
InChI |
InChI=1S/C20H18N4/c1-13-11-22-20(23-13)18-9-5-16(6-10-18)15-3-7-17(8-4-15)19-12-21-14(2)24-19/h3-12H,1-2H3,(H,21,24)(H,22,23) |
InChI 键 |
UQZQEDZWKHRPIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CN=C(N4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



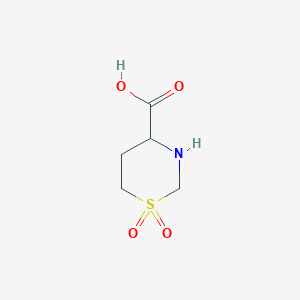
![2-((1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12830042.png)
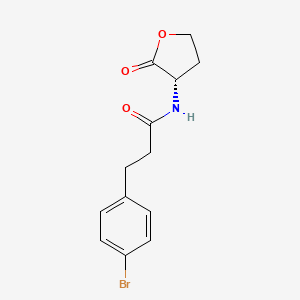



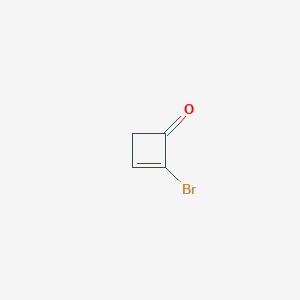

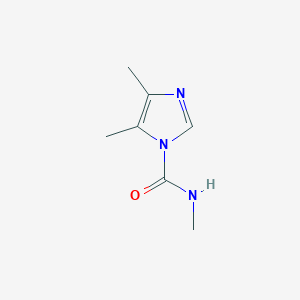

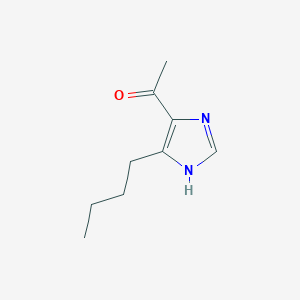

![sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12830108.png)
